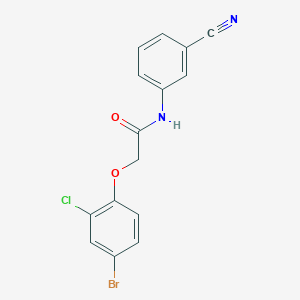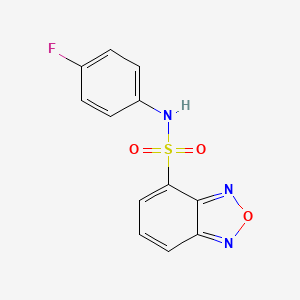![molecular formula C17H19BrN2O2 B4702479 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine](/img/structure/B4702479.png)
1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine
Vue d'ensemble
Description
1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine, also known as BRP or BRP-7, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BRP is a piperidine derivative that belongs to the family of isoxazole-carboxamides. It has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and signaling pathways in the body. For example, 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. By inhibiting COX-2 activity, 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine reduces inflammation and pain. Additionally, 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine has been found to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation. Activation of this pathway by 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine leads to apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine has been found to exhibit a range of biochemical and physiological effects. In animal models of inflammation and pain, 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine has been shown to reduce the production of inflammatory cytokines and prostaglandins. Additionally, 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine has been found to reduce the expression of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. In animal models of cancer, 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine has been found to induce apoptosis in cancer cells by activating the p38 MAPK pathway. Moreover, 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine has been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine in lab experiments is its ability to exhibit a range of biological activities. This makes it a versatile compound that can be used in a variety of experimental settings. Additionally, 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine in lab experiments is its potential toxicity. While 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine has been found to exhibit low toxicity in animal models, further studies are needed to determine its safety in humans.
Orientations Futures
There are several future directions for research on 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine. One area of research is the development of novel derivatives of 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine that exhibit enhanced biological activity and reduced toxicity. Additionally, further studies are needed to determine the safety and efficacy of 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine in humans. Moreover, 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine has been found to exhibit potential therapeutic applications in a range of diseases, including inflammation, pain, cancer, and neurodegenerative diseases. Further studies are needed to determine the full extent of its therapeutic potential in these diseases.
Applications De Recherche Scientifique
1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain. Additionally, 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising anti-cancer agent. Moreover, 1-{[5-(4-bromophenyl)-3-isoxazolyl]carbonyl}-2-ethylpiperidine has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been found to exhibit neuroprotective effects in animal models of these diseases.
Propriétés
IUPAC Name |
[5-(4-bromophenyl)-1,2-oxazol-3-yl]-(2-ethylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-2-14-5-3-4-10-20(14)17(21)15-11-16(22-19-15)12-6-8-13(18)9-7-12/h6-9,11,14H,2-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGDHXKWOWTYTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=NOC(=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B4702402.png)


![N-bicyclo[2.2.1]hept-2-yl-N'-(3-pyridinylmethyl)thiourea](/img/structure/B4702432.png)
![N-{3-[(benzylamino)carbonyl]phenyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4702433.png)
![4-chloro-2-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B4702445.png)
![N,N-diallyl-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4702451.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4702457.png)
![1-[2-(4-methoxyphenoxy)butanoyl]-4-methylpiperazine](/img/structure/B4702466.png)
![N-(2-bromophenyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea](/img/structure/B4702481.png)
![2-(4-chlorophenyl)-3-[2-fluoro-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4702484.png)
![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(4-morpholinyl)phenyl]propanamide](/img/structure/B4702489.png)
![N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4702499.png)